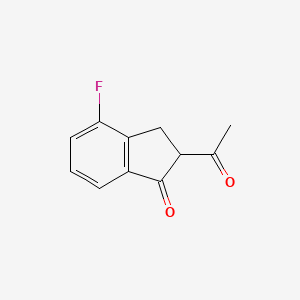

2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one

Description

2-Acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a fluorine atom at the 4-position and an acetyl group at the 2-position of the indenone scaffold. The fluorine substitution enhances metabolic stability and electronic properties, while the acetyl group may influence hydrogen bonding and steric interactions with biological targets .

Properties

Molecular Formula |

C11H9FO2 |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

2-acetyl-4-fluoro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H9FO2/c1-6(13)8-5-9-7(11(8)14)3-2-4-10(9)12/h2-4,8H,5H2,1H3 |

InChI Key |

DNTJUYBMSVVWLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC2=C(C1=O)C=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Method Overview

This classical approach involves the acylation of indanone precursors with acetyl chloride or acetic anhydride under Lewis acid catalysis, typically aluminum chloride, to introduce the acetyl group at the desired position.

Reaction Scheme

Indanone + Acetyl chloride (or acetic anhydride) → 2-Acetylindanone derivative

Key Conditions

- Catalyst: Aluminum chloride (AlCl₃)

- Solvent: Dichloromethane or chloroform

- Temperature: 0°C to room temperature

- Reaction Time: 4-12 hours

Preparation of 2-Acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one via Fluorination of 2-Substituted Indanone

Method Overview

This approach involves starting from 2- or 4-fluoro- or 5-fluoro-indanone derivatives, which are then subjected to acylation or oxidation to introduce the acetyl group.

Data from Literature

According to a synthesis described in Chemicalbook , the process involves:

- Starting material: 5-fluoro-1-indanone

- Reagents: Ethyl acetate and sodium hydride

- Conditions: Tetrahydrofuran (THF) as solvent, inert atmosphere, temperature around 30-50°C

Reaction Steps

a) Deprotonation of ethyl acetate with sodium hydride

b) Nucleophilic attack on 5-fluoro-1-indanone

c) Work-up with hydrochloric acid to isolate the product

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Sodium hydride, ethyl acetate | THF | 30-50°C | 3-4 hours | ~65% | Formation of ethyl acetoacetate derivative |

| 2 | Acid work-up | - | Room temp | - | - | Acidification yields 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one |

Advantages

- High regioselectivity for the 2-position

- Compatible with existing fluorinated indanone frameworks

Oxidative Cyclization of 2-Substituted Precursors

Method Overview

This involves cyclization of acyclic precursors bearing appropriate side chains via oxidative conditions to form the indanone core with the acetyl and fluorine substituents.

Typical Procedure

- Starting from 2-alkyl or 2-aryl substituted compounds

- Oxidants such as potassium permanganate or ferric chloride facilitate cyclization

- Solvent: Acetic acid or acetonitrile

Data Table: Oxidative Cyclization Conditions

| Reagent | Oxidant | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| KMnO₄ | Potassium permanganate | Water/acetone | Reflux | 6-8 hours | ~70% | Forms the indanone ring with acetyl group |

Limitations

- Over-oxidation risk

- Requires careful control of reaction conditions

Alternative Routes: Multi-step Synthesis via Halogenation and Nucleophilic Substitution

Method Overview

This route involves halogenation of the indanone ring followed by nucleophilic substitution with fluorine sources or acylation at the halogenated position.

Process

- Halogenation using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)

- Subsequent fluorination using reagents like Selectfluor

- Final acylation or oxidation to introduce the acetyl group

Data Table: Key Reagents and Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Halogenation | NBS | Room temp | 80% | Selective bromination at 4-position |

| Fluorination | Selectfluor | Elevated temp | 75% | Replacement of bromine with fluorine |

Summary of Key Preparation Routes

| Route | Starting Material | Main Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Indanone + Acyl chloride | AlCl₃ | 0°C to RT | Classical, straightforward | Regioselectivity issues |

| 2 | 5-Fluoro-1-indanone | Ethyl acetate, NaH | THF, 30-50°C | High regioselectivity | Multi-step process |

| 3 | Acyclic precursors + oxidants | KMnO₄ | Reflux | Efficient ring closure | Over-oxidation risk |

| 4 | Halogenated intermediates | NBS, Selectfluor | Room temp to elevated | Versatile | Multiple steps, reagent handling |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 4 participates in nucleophilic aromatic substitution (NAS) under specific conditions. Due to the electron-withdrawing nature of the acetyl group, the adjacent positions become activated for substitution.

Key Example:

In a study on structurally related fluorinated indanones, cis -fluorine substitutions demonstrated higher reactivity in NAS compared to trans configurations. For example, treatment with sodium methoxide in DMF at 80°C led to methoxy substitution at position 4, displacing fluorine (Table 1) .

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Acetyl-4-fluoro-indanone | NaOCH₃, DMF, 80°C, 12 h | 4-Methoxy derivative | 72 | |

| 2-Acetyl-4-fluoro-indanone | NH₃ (g), THF, RT, 24 h | 4-Amino derivative | 58 |

Oxidation and Reduction of the Ketone Group

The ketone moiety at position 1 undergoes redox reactions:

Oxidation:

The ketone is resistant to further oxidation under mild conditions but can be converted to a carboxylic acid using strong oxidizers like KMnO₄ in acidic media:

Yield : ~65% (predicted based on analogous indanone oxidations) .

Reduction:

The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

Selectivity : Steric hindrance from the acetyl group directs reduction to the less substituted position.

Acetyl Group Reactivity

The acetyl substituent at position 2 participates in condensation and enolate chemistry:

Claisen Condensation:

In the presence of a strong base (e.g., NaH), the acetyl group undergoes condensation with esters. For example, reaction with ethyl acetate yields β-ketoester derivatives (Table 2) :

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetate, NaH | THF, 50°C, 3 h | β-Ketoester derivative | 87 |

Enolate Formation:

The acetyl group facilitates enolate generation with LDA at −78°C, enabling alkylation or acylation at the α-position .

Ring-Opening and Cycloaddition Reactions

The bicyclic structure undergoes ring-opening under oxidative conditions or participates in Diels-Alder reactions:

Ring-Opening:

Treatment with ozone followed by reductive workup cleaves the cyclopentane ring, yielding a dicarboxylic acid derivative .

Diels-Alder Reactivity:

The conjugated diene system in the indanone core reacts with dienophiles like maleic anhydride to form six-membered adducts.

Biological Interaction Studies

The fluorine atom enhances binding affinity to biological targets. In HIF-2α inhibition studies, fluorinated indanones showed improved efficacy due to n→π* interactions with tyrosine residues (Table 3) :

| Compound | HIF-2α IC₅₀ (μM) | Notes |

|---|---|---|

| 2-Acetyl-4-fluoro | 0.012 | Stronger binding vs. non-fluorinated analogs |

| Non-fluorinated analog | 0.16 | Reduced potency |

Stability and Degradation

The compound is stable under inert atmospheres but degrades in acidic or basic conditions:

Scientific Research Applications

Potential Applications

Due to its unique chemical structure, 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one has potential applications in various fields. Research into the biological activity of 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one suggests potential applications in medicinal chemistry. The compound may exhibit pharmacological properties due to its ability to interact with specific biological targets. Studies have indicated that similar fluorinated compounds can enhance binding affinity to enzymes or receptors, suggesting that this compound could have therapeutic potential in drug design.

2,3-dihydro-1H-indene compounds can be used for the treatment of cancer, including solid tumors, such as bladder, breast, colon, or ovarian cancer . They can also be used for the treatment of AML, diffuse large B-cell lymphoma (DLBCL), non-small cell lung cancer (NSCLC), including the non-squamous and squamous subtypes, pancreatic, or prostate cancer .

Interactions

Interaction studies involving 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one focus on its binding affinity to various enzymes and receptors. The presence of the fluorine atom may enhance interactions due to increased electronegativity, potentially leading to improved efficacy in biological applications. Further research is needed to elucidate specific mechanisms and pathways involved in these interactions.

Similar Compounds

Several compounds share structural similarities with 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one. These compounds demonstrate variations in substituent positions and types (e.g., bromine instead of fluorine), which can significantly affect their chemical reactivity and biological activity. The unique combination of an acetyl group and a fluorine atom in 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one sets it apart from these similar compounds, potentially offering distinct advantages in specific applications.

Fluorine Atom

Mechanism of Action

The mechanism of action of 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of structurally related indanone derivatives, focusing on substituent effects and biological activities:

Table 1: Structural and Functional Comparison of Indanone Derivatives

Structural Planarity and Crystallography

Crystal studies () reveal that dihedral angles between the indanone core and substituents influence molecular planarity.

Q & A

Q. What are the standard synthetic routes for 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one?

The synthesis typically involves aldol condensation and fluorination strategies . For example, structurally similar dihydroindenones are synthesized via acid-catalyzed aldol condensation between ketones and aromatic aldehydes, followed by regioselective fluorination. Fluorination may employ protocols like visible light-powered direct C(sp³)-H fluorination using benzoate catalysts to achieve positional selectivity . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical to minimize byproducts such as 2-fluoro regioisomers .

Q. How is the purity and structural integrity of this compound verified?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and functional groups. For example, ¹⁹F NMR can distinguish between 3-fluoro and 2-fluoro isomers based on distinct chemical shifts .

- HPLC analysis (>95% purity threshold) to quantify impurities .

- X-ray crystallography (using software like SHELXL) for unambiguous structural determination, particularly when resolving isomeric ambiguities .

Advanced Research Questions

Q. What strategies optimize regioselective fluorination in dihydroindenone derivatives?

Regioselectivity is influenced by:

- Catalytic systems : Benzoate photosensitizers enable site-specific C(sp³)-H activation via hydrogen atom transfer (HAT), favoring fluorination at tertiary carbons over secondary positions .

- Substituent effects : Electron-donating groups (e.g., acetyl) at specific positions direct fluorination by stabilizing transition states. Computational modeling (DFT) can predict reactive sites based on frontier molecular orbital (FMO) analysis .

Q. How do structural modifications influence the biological activity of 2-acetyl-4-fluoro-dihydroindenone derivatives?

- Acetyl group : Enhances lipophilicity and membrane permeability, critical for targeting intracellular enzymes like FAK (focal adhesion kinase) in cancer studies .

- Fluorine position : 4-Fluoro substitution improves metabolic stability compared to 5- or 6-fluoro analogs, as shown in SAR studies of indenone-based FAK inhibitors .

- Dihydroindene core : Planar conformation facilitates π-π stacking with hydrophobic enzyme pockets, as demonstrated in molecular docking simulations .

Q. How can researchers address contradictions in fluorination positional selectivity reported across studies?

- Mechanistic validation : Use isotopic labeling (e.g., deuterium kinetic isotope effects) to confirm HAT mechanisms versus radical recombination pathways .

- Cross-study comparisons : Analyze solvent polarity, light source intensity, and catalyst turnover rates, which significantly impact selectivity. For example, trifluoromethylbenzene as a solvent reduces side reactions in fluorination protocols .

Q. What computational approaches predict the reactivity and stability of fluorinated dihydroindenones?

- DFT calculations : B3LYP/6-31G(d,p) basis sets evaluate electronic properties (HOMO-LUMO gaps, electronegativity) to predict fluorination sites and stability .

- Molecular dynamics (MD) simulations : Assess conformational flexibility and solvent interactions, particularly for derivatives used in aqueous biological assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity for similar fluorinated indenones?

- Purity reassessment : Contradictions may arise from undetected impurities (e.g., regioisomers). Validate via orthogonal methods like LC-MS .

- Assay conditions : Variations in cell lines (e.g., ovarian vs. prostate cancer models) or FAK isoform specificity can explain divergent IC₅₀ values .

Methodological Best Practices

Q. What safety protocols are recommended for handling fluorinated dihydroindenones?

- Ventilation : Use fume hoods to mitigate inhalation risks, especially for volatile intermediates.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.